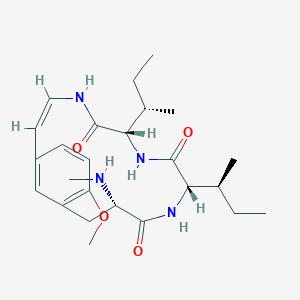
AbyssenineB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AbyssenineB is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AbyssenineB typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
AbyssenineB undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
AbyssenineB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of AbyssenineB involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
AbyssenineB can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
AbyssenineA: Shares a similar core structure but differs in functional groups.
AbyssenineC: Has additional substituents that alter its reactivity and applications.
This compound stands out due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H38N4O4 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
(2Z,6S,9S,12S)-6,9-bis[(2S)-butan-2-yl]-15-methoxy-12-(methylamino)-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione |
InChI |
InChI=1S/C25H38N4O4/c1-7-15(3)21-24(31)27-12-11-17-9-10-20(33-6)18(13-17)14-19(26-5)23(30)28-22(16(4)8-2)25(32)29-21/h9-13,15-16,19,21-22,26H,7-8,14H2,1-6H3,(H,27,31)(H,28,30)(H,29,32)/b12-11-/t15-,16-,19-,21-,22-/m0/s1 |
Clave InChI |
VUDYRRCUGOSXJO-JYRGYZDJSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=CC(=C(C=C2)OC)C[C@@H](C(=O)N1)NC)[C@@H](C)CC |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



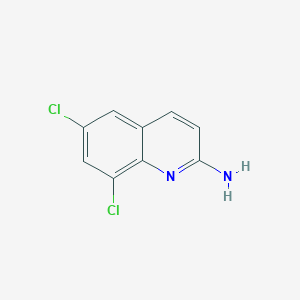
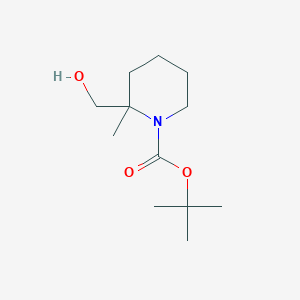
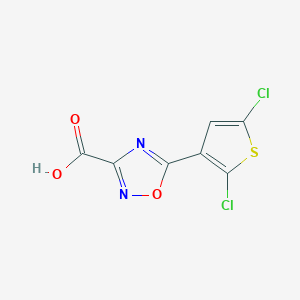
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063688.png)
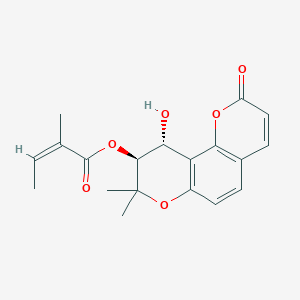
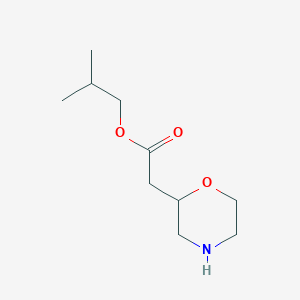
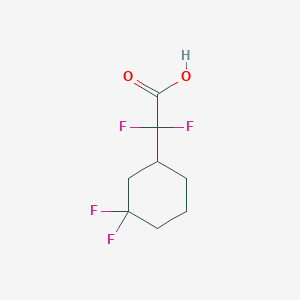
![1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane](/img/structure/B13063708.png)

![4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13063712.png)
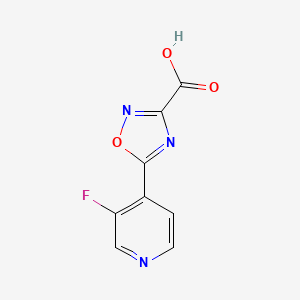
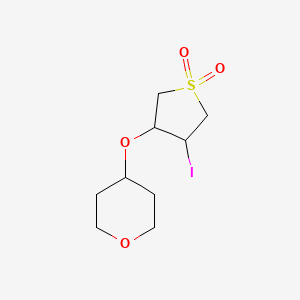
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063730.png)
